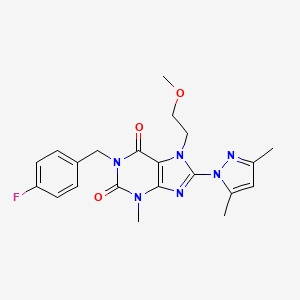

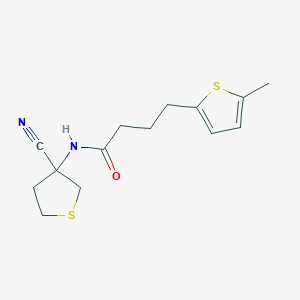

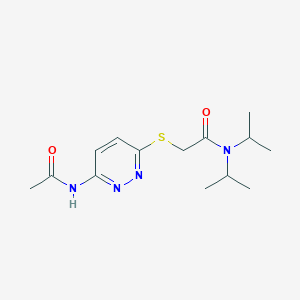

N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmacology, neurology, and biotechnology. CTB is a small molecule that can bind to specific receptors in the body, leading to changes in biochemical and physiological processes.

科学的研究の応用

Odorless Thioacetalization Reagent

Research on odorless thioacetalization reagents demonstrates the application of compounds related to N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide in synthetic chemistry. For instance, 2-[1,3]Dithian-2-ylidene-3-oxo-butanamide has been synthesized and investigated for its efficiency in thioacetalization reactions, highlighting its potential as a nonthiolic, odorless 1,3-propanedithiol equivalent for converting aldehydes/ketones into corresponding dithianes with chemoselectivity discussions providing insights into its selective reaction mechanisms (Liu et al., 2004).

Organic Sensitizers for Solar Cell Applications

In the realm of material science, novel organic sensitizers incorporating structures similar to the query compound have been engineered at a molecular level for solar cell applications. These sensitizers, upon anchoring onto TiO2 films, have shown unprecedented efficiency, opening avenues for the development of high-efficiency solar cells. The photovoltaic data and molecular orbital analysis underline the significance of the cyanoacrylic and thiophene units in achieving high conversion efficiencies and provide a foundation for future enhancements in solar cell technologies (Kim et al., 2006).

Antischistosomal Activity

Compounds with structural similarities to N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide have been synthesized with the aim of exploring their antischistosomal activities. The research into xanthene derivatives, for example, has led to the creation of compounds with expected biological activity against schistosomiasis, a disease caused by parasitic worms. This area of research underscores the potential of such compounds in developing new treatments for neglected tropical diseases (Zeid et al., 1987).

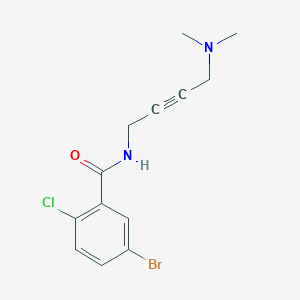

Electrocatalytic Synthesis of Hydrogen Peroxide

The development of mesoporous nitrogen-doped carbon from ionic liquids, including those containing cyano groups, has shown potential in the electrocatalytic synthesis of hydrogen peroxide. This research highlights the application of cyano-containing compounds in creating efficient, metal-free catalysts for sustainable and safe hydrogen peroxide production, which is crucial for various industrial processes (Fellinger et al., 2012).

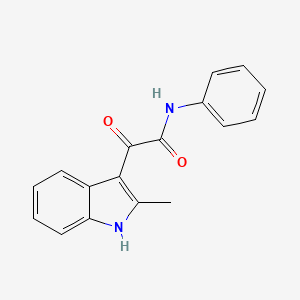

Urease Inhibition for Therapeutic Applications

In bioorganic chemistry, the synthesis and evaluation of novel indole-based hybrid oxadiazole scaffolds, incorporating N-(substituted-phenyl)butanamides, have shown significant urease inhibitory activity. This research paves the way for the development of potent inhibitors that could be valuable in designing therapeutic agents for diseases where urease activity plays a pathological role (Nazir et al., 2018).

特性

IUPAC Name |

N-(3-cyanothiolan-3-yl)-4-(5-methylthiophen-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS2/c1-11-5-6-12(19-11)3-2-4-13(17)16-14(9-15)7-8-18-10-14/h5-6H,2-4,7-8,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPZSBRSLKEVNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCCC(=O)NC2(CCSC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Bromomethyl)-7,7-difluorobicyclo[4.1.0]heptane](/img/structure/B2468617.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide](/img/structure/B2468620.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone](/img/structure/B2468622.png)

![4-chloro-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2468630.png)